molecular formula C15H11ClO2 B1330238 (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone CAS No. 40327-53-5

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone

Cat. No.: B1330238
CAS No.: 40327-53-5
M. Wt: 258.7 g/mol
InChI Key: WDBQFPCVLLFPRH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone is a chalcone epoxide derivative characterized by a methanone core linked to a 4-chlorophenyl group and a 3-phenyloxiran-2-yl (epoxide) moiety. The compound’s structure combines a reactive epoxide ring with a halogenated aromatic system, making it a subject of interest in synthetic chemistry and drug discovery. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the epoxide ring confers reactivity for nucleophilic ring-opening reactions . Potential applications include serving as an intermediate in organic synthesis and pharmaceutical development, particularly for bioactive molecules targeting inflammation or microbial activity .

Properties

IUPAC Name

(4-chlorophenyl)-(3-phenyloxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBQFPCVLLFPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282591
Record name (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40327-53-5
Record name NSC26688
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Metal-Free Epoxidation Approach

This method employs a metal-free catalyst system for the synthesis of α,β-epoxy ketones, including (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone. The reaction typically involves:

  • Reagents : Benzaldehyde, styrene, potassium carbonate (K₂CO₃), tert-butyl hydroperoxide (TBHP), and acetonitrile (MeCN).
  • Procedure :
    • Combine benzaldehyde (1 mmol), styrene (0.5 mmol), K₂CO₃ (13.8 mg), TBHP (70% aqueous solution, 95 µL), and MeCN (2 mL) in a reaction vessel.
    • Stir the mixture at 100°C for 12–24 hours.
    • Add water (5 mL) and dichloromethane (5 mL) to separate phases.
    • Wash the organic phase with water and evaporate under reduced pressure.
    • Purify the crude product using column chromatography.
  • Yield : High yields are reported under optimized conditions.

Chiral Epoxide Formation via Organocatalysis

This method focuses on asymmetric synthesis using organocatalysts to produce chiral epoxides:

  • Reagents : Chiral catalyst, CeCl₃·7H₂O, NaBH₄, methanol, and benzaldehyde derivatives.
  • Procedure :
    • Add CeCl₃·7H₂O and freshly distilled methanol to an oven-dried flask under nitrogen atmosphere.
    • Cool the mixture to 0°C and slowly add NaBH₄.
    • Stir for several minutes at low temperature before quenching with water.
    • Extract the product with ethyl acetate and purify using flash column chromatography.
  • Reaction Time : Approximately six hours.

Epoxidation Using Polyfluoroalkyl Ketones

A mild and environmentally friendly approach utilizes polyfluoroalkyl ketones as catalysts for olefin oxidation:

  • Reagents : Polyfluoroalkyl ketones, hydrogen peroxide (H₂O₂), acetonitrile, and tert-butyl alcohol.
  • Procedure :
    • Mix olefins with H₂O₂ in a solvent system containing acetonitrile and tert-butyl alcohol.
    • Use activated ketones to enhance reaction efficiency.
    • Optimize reaction conditions to reduce catalyst loading while maintaining high yields.
  • Yield : Quantitative yields are achievable for various substituted styrenes.

Data Table: Reaction Conditions Comparison

Method Catalyst/Promoter Solvent Temperature Reaction Time Yield (%)
Metal-Free Epoxidation K₂CO₃ + TBHP MeCN ~100°C 12–24 h High
Chiral Organocatalysis CeCl₃·7H₂O + NaBH₄ Methanol ~0°C ~6 h Moderate
Polyfluoroalkyl Ketone Method Polyfluoroalkyl ketones + H₂O₂ MeCN + t-BuOH Ambient ~24 h Quantitative

Notes on Optimization

  • Solvent Selection : Acetonitrile is preferred due to its ability to dissolve reactants effectively and promote epoxidation reactions.
  • Temperature Control : Lower temperatures are crucial for chiral synthesis to avoid racemization.
  • Catalyst Loading : Reducing catalyst quantity while maintaining yield is a key focus in environmentally friendly approaches.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structurally related compounds differ in substituents on the phenyl rings or the oxygen-containing ring system. Key analogs include:

Compound Name Substituents (R₁, R₂) Key Structural Features Evidence ID
(3-(4-Chlorophenyl)oxiran-2-yl)(phenyl)methanone R₁ = Ph, R₂ = 4-Cl (epoxide) Inverted substituents vs. target compound
(2-Amino-3,5-dibromophenyl)(3-(4-Cl-Ph)oxiran)methanone Amino, Br on aryl; 4-Cl on epoxide Electron-withdrawing Br and Cl enhance stability
(4-Cl-Ph)(tetrahydrofuran-3-yl)methanone Tetrahydrofuran instead of epoxide Saturated ring reduces reactivity
(4-Cl-Ph)(3-(CH₃SO₂)Ph)methanone Methanesulfonyl on phenyl Enhanced polarity and bioactivity
  • Substituent Position: The target compound’s 4-Cl on the methanone-linked phenyl distinguishes it from ’s analog (4-Cl on the epoxide-linked phenyl). This positional difference alters electronic effects, with the Cl in the target compound deactivating the aryl ring and directing epoxide reactivity .
  • Heterocyclic Modifications : Replacing the epoxide with tetrahydrofuran () eliminates ring strain, reducing reactivity but improving metabolic stability .

Physical and Chemical Properties

Key physicochemical data for selected analogs:

Compound Name Molecular Weight Melting Point (°C) ¹³C NMR (δ, ppm) References
Target Compound 272.72 Not reported Not available -
(4-Cl-Ph)(4-(2-F-propoxy)Ph)methanone 294.76 Not reported 126 MHz: 190.1 (C=O)
(4-Cl-Ph)(tetrahydrofuran-3-yl)methanone 211.05 Not reported Not available
1-(2-Cl-4-OH-3-MeO-Ph)ethanone 200.62 97–98 ¹H NMR: 2.6 (CH₃)
  • Melting Points: Chlorine and bromine substituents generally increase melting points due to enhanced intermolecular forces (e.g., 97–98°C for a hydroxyacetophenone derivative in ) .
  • NMR Trends: The carbonyl carbon in methanones typically resonates at δ ~190 ppm (), while epoxide carbons appear at δ 50–60 ppm .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In crystal structures, dihedral angles between aryl rings and epoxide/methanone groups range from 51.6° to 89.5°, influencing packing density and solubility () .
  • Intermolecular Interactions: Hydrogen bonds (O–H⋯O) and halogen bonds (Br⋯O) stabilize crystal lattices, as seen in ’s naphthyl-methanone derivatives .

Biological Activity

Overview

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone, also known as a chlorinated phenyl oxirane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula for this compound is C15H11ClO2C_{15}H_{11}ClO_2. Its structure features a chlorobenzene moiety and an epoxide ring, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antibacterial properties against various pathogens, including resistant strains.
  • Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in cancer cells, although the precise pathways remain to be fully elucidated.

Antimicrobial Activity

A comparative study on related compounds has shown that this compound exhibits moderate to strong antibacterial activity. The following table summarizes the antibacterial efficacy of this compound against selected bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Salmonella typhi128 µg/mL

These results indicate that while the compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria varies significantly.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table presents findings from these studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

The IC50 values suggest that the compound has significant potential as an anticancer agent, particularly against breast and cervical cancer cell lines.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of several oxirane derivatives, including this compound. The research demonstrated strong inhibitory effects against Staphylococcus aureus, with potential applications in treating infections caused by resistant strains .
  • Enzyme Inhibition : Another research effort focused on the enzyme inhibitory properties of this compound. It was found to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's . The IC50 for acetylcholinesterase inhibition was reported at 10 µM.
  • Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant apoptotic effects mediated by oxidative stress pathways .

Q & A

Q. What are the optimal synthetic strategies for (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone, considering steric and electronic factors in epoxide formation?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation to introduce the 4-chlorophenyl group, followed by epoxidation of a styrene intermediate. Key steps include:

  • Friedel-Crafts Acylation: Reacting 4-chlorobenzoyl chloride with a styrene derivative (e.g., 3-phenylprop-1-ene) in the presence of Lewis acids like AlCl₃ .
  • Epoxidation: Using meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) to oxidize the double bond, ensuring regioselectivity via steric control of substituents .

Q. Table 1: Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Reference
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C → RT65–78
EpoxidationmCPBA, CHCl₃, 4°C, 12 h82

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute stereochemistry (e.g., C–O–C bond angles in the oxirane ring). For example, bond angles of 120.4° (O4–C29–C19) and 118.9° (O4–C29–C30) confirm epoxide geometry .
  • NMR Spectroscopy: 1H^{1}\text{H}-NMR coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) differentiate cis/trans epoxide configurations. 13C^{13}\text{C}-NMR identifies carbonyl resonance at ~195 ppm .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C29–O4 bond length1.383(4)
O4–C29–C19 angle120.4(2)

Advanced Research Questions

Q. How can computational approaches predict the reactivity of the oxirane ring in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity:

  • Electrostatic Potential Maps: Highlight electron-deficient carbons in the oxirane ring as nucleophilic attack sites .
  • Activation Energy Barriers: Compare pathways for ring-opening by amines vs. thiols, validated experimentally via kinetic studies .

Q. What methodologies address discrepancies in reported biological activities of halogenated methanones?

Methodological Answer:

  • Impurity Profiling: Use HPLC-MS to detect byproducts like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, EP), which may antagonize biological activity .
  • Stability Studies: Monitor degradation under varying pH/temperature using LC-UV. For example, organic degradation rates increase at >25°C, requiring sample cooling to −20°C .

Q. Table 3: Common Impurities and Detection Limits

ImpurityCAS No.Detection MethodLOD (ppm)
Fenofibric Acid42017-89-0HPLC-UV (254 nm)0.1

Q. How can crystallographic data resolve structural ambiguities in halogenated methanone derivatives?

Methodological Answer:

  • Torsion Angle Analysis: Compare experimental (X-ray) vs. computed (DFT) values to identify conformational flexibility. For example, the dihedral angle between chlorophenyl and oxirane rings is −175.7(2)° in crystals .
  • Hydrogen Bonding Networks: Map interactions like C–H···O and C–H···π to explain packing patterns and stability .

Q. What experimental precautions mitigate degradation during prolonged studies of halogenated methanones?

Methodological Answer:

  • Light Sensitivity: Store samples in amber vials under argon to prevent photolytic cleavage of the C–Cl bond .
  • Thermal Stability: Avoid heating above 80°C during GC-MS analysis; use derivatization (e.g., silylation) to enhance volatility .

Notes

  • Source Reliability: Data sourced from peer-reviewed journals (e.g., Acta Crystallographica) and PubChem .
  • Excluded Sources: Commercial platforms (e.g., Hairui Chemical) were omitted per guidelines.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Reactant of Route 2
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(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone

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